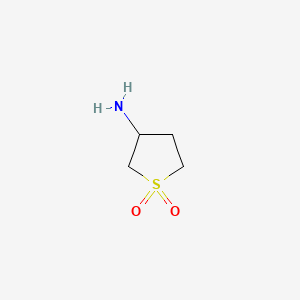

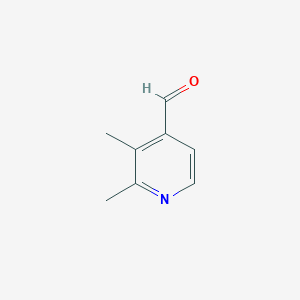

1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde

Vue d'ensemble

Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s occurrence in nature or its synthesis .

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting and boiling points, solubility, optical activity, and reactivity. These properties can be determined through various experimental techniques .Applications De Recherche Scientifique

Antioxidant and Anti-Inflammatory Properties

1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde has been investigated for its antioxidant and anti-inflammatory effects. These properties are crucial in combating oxidative stress and inflammation-related diseases. Researchers have explored its potential as a natural antioxidant in food preservation and as an anti-inflammatory agent in pharmaceutical formulations .

Phytochemical Derivatization

In phytochemical studies, this compound serves as a valuable starting material for derivatization reactions. For instance, researchers have used it to synthesize novel derivatives with enhanced bioactivity. These derivatives can be further evaluated for their potential in drug development and disease management .

Metabolomics and Biomarker Discovery

The metabolomic profile of 1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde remains an area of interest. By characterizing its metabolites, scientists aim to identify unique markers associated with specific physiological conditions or diseases. Such biomarkers could aid in early diagnosis and personalized medicine .

Natural Product-Based Drug Discovery

Researchers explore natural products like 1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde as potential drug leads. Its structural features make it an attractive candidate for drug discovery programs. Investigating its interactions with biological targets and assessing its pharmacological effects are essential steps in this process .

Chemical Synthesis and Medicinal Chemistry

1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde can serve as a building block in chemical synthesis. Medicinal chemists use it to create novel compounds with improved pharmacokinetic properties. These derivatives may exhibit enhanced bioavailability, reduced toxicity, or targeted delivery .

Biomedical Applications

In biomedical research, this compound has been explored for its potential in wound healing, tissue regeneration, and antimicrobial activity. Its unique chemical structure suggests applications in wound dressings, tissue engineering scaffolds, and antimicrobial agents .

- Iglesias Pastrana, C., et al. (2022). Camel (Camelus spp.) Urine Bioactivity and Metabolome: A Systematic Review of Knowledge Gaps, Advances, and Directions for Future Research. Int. J. Mol. Sci., 23(23), 15024. Read more

- Identification of Unstable Ellagitannin Metabolites in Quercus dentata Leaves. Molecules, 28(3), 1246. Read more

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(1,2-dihydroxyethyl)indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-6-8-5-12(11(15)7-14)10-4-2-1-3-9(8)10/h1-6,11,14-15H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVHBFXEODNQHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C(CO)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3025210.png)

![4-[2-(Diethylamino)ethoxy]benzonitrile](/img/structure/B3025211.png)

![5-[(Diethylamino)methyl]quinolin-8-ol](/img/structure/B3025213.png)

![Dimethyl 3,3'-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate](/img/structure/B3025214.png)

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B3025218.png)